Tms-ct
Overview
Description
Tms-ct is a useful research compound. Its molecular formula is C19H29NO2Sn and its molecular weight is 422.1 g/mol. The purity is usually 95%.
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Biological Activity
TMS-CT (transcranial magnetic stimulation compound) represents a significant advancement in neuromodulation techniques, particularly in the treatment of various neurological and psychiatric disorders. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.
Overview of this compound
This compound is primarily recognized for its role in enhancing the efficacy of transcranial magnetic stimulation (TMS) by improving synaptic plasticity and neuronal recovery. The compound is utilized in both clinical and experimental settings to explore its therapeutic potential.
The biological activity of this compound is linked to several neurobiological mechanisms:
- Neuroplasticity : this compound promotes synaptic plasticity, which is crucial for learning and memory. Studies indicate that TMS can enhance long-term potentiation (LTP) and inhibit long-term depression (LTD) in cortical neurons .
- Cortical Excitability : Research shows that this compound can modulate cortical excitability, leading to increased neuronal firing rates in targeted brain regions. This modulation is particularly beneficial in treating conditions like depression and anxiety .
- Neurochemical Changes : this compound influences the release of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation. It has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which support neuron survival and growth .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical applications:
- Case Study 1: Treatment-Resistant Depression
- Case Study 2: Severe Anxiety Disorders
- Case Study 3: Cognitive Impairment Post-Stroke
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-8-methyl-3-(4-trimethylstannylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NO2.3CH3.Sn/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11;;;;/h4-7,12-15H,8-10H2,1-2H3;3*1H3;/t12-,13+,14+,15-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKXLRZDWPQUMD-AURCBSNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)[Sn](C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[Sn](C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158111-10-5 | |
Record name | Tms-ct | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158111105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TMS-CT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6PCO2A7B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.